5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine
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Overview
Description
5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with ethyl groups and a methylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with ethyl hydrazinecarboxylate, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine
- 5,6-Diethyl-3-(4-methylpyridin-2-yl)-1,2,4-triazine
- 5,6-Diethyl-3-(6-ethylpyridin-2-yl)-1,2,4-triazine
Uniqueness
5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups and a methylpyridinyl group can enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved efficacy in certain applications.
Biological Activity
5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Profile
- Molecular Formula : C₁₉H₂₃N₇
- Molecular Weight : 349.43 g/mol
- CAS Number : 215917-62-7
- LogP : 3.03520 (indicating moderate lipophilicity)
Research indicates that 5,6-diethyl-1,2,4-triazine derivatives exhibit various biological activities primarily through the following mechanisms:
- Antiproliferative Activity : These compounds have demonstrated potent antiproliferative effects against various cancer cell lines. For instance, a study evaluated a series of triazine hybrids and found that certain derivatives significantly inhibited cell proliferation in MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) cell lines .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by affecting mitochondrial membrane potential and activating apoptosis-related proteins. Specifically, one derivative was observed to increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : It has been reported that certain triazine derivatives can cause cell cycle arrest at the G2/M phase, further contributing to their antiproliferative effects .
Structure-Activity Relationships (SAR)
The SAR studies conducted on 5,6-diethyl-1,2,4-triazines reveal that modifications to the triazine core can significantly influence biological activity. Key findings include:
- Electron-Withdrawing Groups : The presence of strong electron-withdrawing groups enhances the antiproliferative activity of triazine derivatives.
- Linker Variations : The incorporation of a 1,2,3-triazole linker has been shown to improve the efficacy of these compounds against cancer cells .
Case Study 1: Anticancer Activity
A study synthesized a series of 5,6-diaryl-1,2,4-triazines with a focus on their anticancer properties. Among these, a specific derivative exhibited an IC₅₀ value lower than that of the standard drug 5-fluorouracil (5-FU) against MGC-803 cells. The compound was found to inhibit colony formation and induce apoptosis via mitochondrial pathways .
Case Study 2: Antithrombotic Properties
Another investigation highlighted the antithrombotic potential of certain triazine derivatives. One compound demonstrated a promising profile in vivo with reduced ulcerogenicity compared to traditional antithrombotic agents like aspirin .
Summary Table of Biological Activities
Properties
Molecular Formula |
C13H16N4 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5,6-diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine |
InChI |
InChI=1S/C13H16N4/c1-4-10-11(5-2)16-17-13(15-10)12-8-6-7-9(3)14-12/h6-8H,4-5H2,1-3H3 |
InChI Key |
ISMRYDNLKNFTKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NC(=N1)C2=CC=CC(=N2)C)CC |
Origin of Product |
United States |
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